molecular formula C12H11NO2 B6748133 N-methyl-N-phenylfuran-3-carboxamide

N-methyl-N-phenylfuran-3-carboxamide

Cat. No.: B6748133
M. Wt: 201.22 g/mol
InChI Key: MMIJVYKATTZCRK-UHFFFAOYSA-N
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Description

N-methyl-N-phenylfuran-3-carboxamide is a chemical compound of interest in organic synthesis and medicinal chemistry research. As a furan carboxamide derivative, it belongs to a class of compounds recognized for their significant role in the development of novel bioactive molecules and functional materials . Furan derivatives are frequently investigated for their diverse biological activities, which can include antifungal and antimicrobial properties . For instance, the closely related compound 2-methyl-N-phenylfuran-3-carboxamide, known commercially as Fenfuram, is used as a fungicidal seed treatment . The structural motif of the furan ring linked to a carboxamide group is a valuable scaffold in drug discovery and agrochemical research. The synthetic versatility of furan carboxamides is also a key area of study; they can be synthesized via efficient one-pot, multi-component reactions between amines, diketene, and acetylene derivatives, providing a modular route to build molecular diversity for compound libraries . Researchers value this compound and its analogs as building blocks for the synthesis of more complex structures or for evaluating structure-activity relationships (SAR). This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-methyl-N-phenylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-13(11-5-3-2-4-6-11)12(14)10-7-8-15-9-10/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMIJVYKATTZCRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N-phenylfuran-3-carboxamide typically involves the reaction of furan-3-carboxylic acid with N-methylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide. These reactions may lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of this compound can be achieved using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of corresponding amines or alcohols.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution, where the phenyl group can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a catalyst or under elevated temperatures.

Major Products:

    Oxidation: Carboxylic acids, ketones, or aldehydes.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-methyl-N-phenylfuran-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of new materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-methyl-N-phenylfuran-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit enzyme activity by forming a stable complex with the enzyme’s active site, thereby preventing substrate binding and catalysis. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects : The presence of electron-withdrawing groups (e.g., nitro in , trifluoromethyl in ) enhances stability and bioactivity, whereas electron-donating groups (e.g., methyl in ) may improve solubility.
  • Biological Activity : Tetrahydrofuran fentanyl derivatives () demonstrate the role of carboxamides in opioid receptor binding, suggesting that this compound could be explored for CNS-targeted drug design.
  • Hazards: N-(4-Aminophenyl)-5-methylfuran-3-carboxamide () exhibits acute oral toxicity (H302) and skin irritation (H315), highlighting the need for careful handling of aromatic carboxamides.

Q & A

Q. What are the standard synthetic routes for N-methyl-N-phenylfuran-3-carboxamide, and how are reaction conditions optimized?

The compound is typically synthesized via multi-step organic reactions, starting with furan ring formation followed by carboxamide substitution. Key steps include coupling reactions (e.g., amidation) using reagents like EDCI/HOBt. Reaction optimization involves adjusting temperature (60–100°C), solvent polarity (DMF or THF), and catalyst loading. Yield and purity are monitored via TLC and HPLC .

Q. Which spectroscopic techniques are essential for characterizing this compound’s structural integrity?

Infrared (IR) spectroscopy identifies carbonyl (C=O) and amide (N–H) stretches. 1^1H and 13^13C NMR confirm substituent positions, while X-ray crystallography resolves steric effects of the N-methyl and phenyl groups. Mass spectrometry validates molecular weight .

Q. What are the common biological targets of furan carboxamide derivatives?

Structural analogues show activity against enzymes (e.g., kinases, proteases) and receptors (e.g., GPCRs). In vitro assays, such as enzyme inhibition studies, are used to identify targets. Fluorescence polarization assays quantify binding affinity .

Q. How do researchers address solubility challenges in bioactivity assays?

Co-solvents (DMSO) or surfactants (Tween-80) enhance aqueous solubility. Micellar electrokinetic chromatography (MEKC) determines solubility limits. Structural modifications, like adding polar groups, improve pharmacokinetic properties .

Q. What safety protocols are recommended for handling this compound?

Use PPE (nitrile gloves, P95 respirators) to avoid inhalation/contact. Fume hoods and closed systems minimize aerosol formation. Emergency procedures include rinsing eyes with water (15+ minutes) and immediate medical consultation for ingestion .

Advanced Research Questions

Q. How can regioselectivity challenges in furan substitution be mitigated during synthesis?

Directed ortho-metalation or protecting group strategies (e.g., silylation) control substituent placement. Computational modeling (DFT) predicts reactive sites, while microwave-assisted synthesis enhances regioselectivity .

Q. What methodologies resolve contradictions in reported bioactivity data across studies?

Replicate assays under standardized conditions (e.g., cell line selection, incubation time). Meta-analyses using tools like RevMan identify confounding variables. In silico docking studies (AutoDock Vina) reconcile discrepancies in binding modes .

Q. How do QSAR models guide the design of derivatives with enhanced potency?

QSAR employs descriptors (logP, polar surface area) to correlate structure with activity. Machine learning (Random Forest, SVM) predicts bioactivity cliffs. Synthetic prioritization is based on predicted IC50_{50} values .

Q. What advanced techniques validate crystallographic data against computational predictions?

Hirshfeld surface analysis compares X-ray-derived intermolecular interactions with DFT-optimized geometries. R-factor calculations assess model accuracy. Charge density analysis (Multipole refinement) resolves electronic discrepancies .

Q. How are stability and degradation profiles analyzed under physiological conditions?

Forced degradation studies (acid/base hydrolysis, oxidation) identify labile groups. LC-MS/MS tracks degradation products. Accelerated stability testing (40°C/75% RH) predicts shelf life. Solid-state NMR monitors polymorphic transitions .

Q. What strategies integrate furan carboxamides into materials science applications?

Self-assembly studies (TEM, SAXS) explore supramolecular architectures. Electrochemical analysis (cyclic voltammetry) evaluates conductive properties for OLEDs. Thermostability is assessed via TGA-DSC .

Q. How do cross-disciplinary approaches enhance mechanistic studies?

Cryo-EM visualizes compound-enzyme complexes at near-atomic resolution. Isotopic labeling (13^{13}C, 15^{15}N) tracks metabolic pathways. Microscale thermophoresis (MST) quantifies binding kinetics in complex matrices .

Q. What computational models predict in vivo pharmacokinetics?

Physiologically based pharmacokinetic (PBPK) modeling in GastroPlus simulates ADME profiles. Molecular dynamics (GROMACS) assess blood-brain barrier permeability. Bayesian statistics optimize dosing regimens .

Q. How are structural analogues designed to minimize off-target effects?

Fragment-based drug design (FBDD) identifies core pharmacophores. Selectivity profiling against kinase panels (Eurofins) eliminates promiscuous binders. Toxicity prediction (ProTox-II) filters hepatotoxic candidates .

Q. What analytical methods ensure batch-to-batch consistency in industrial research?

Quality-by-design (QbD) frameworks define critical process parameters (CPPs). PAT tools (NIR spectroscopy) monitor real-time synthesis. Orthogonal testing (HPLC-UV, NMR) validates purity (>99%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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